4-Ethoxy-2-hydroxybenzaldehyde
Overview
Description
4-Ethoxy-2-hydroxybenzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, featuring an ethoxy group at the fourth position and a hydroxyl group at the second position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-ethoxy-2-hydroxybenzaldehyde involves the reaction of 2,4-dihydroxybenzaldehyde with bromoethane in the presence of potassium carbonate in acetone. The reaction mixture is refluxed overnight, and the product is then extracted and purified .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: 4-Ethoxy-2-hydroxybenzoic acid.
Reduction: 4-Ethoxy-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Scientific Research Applications
4-Ethoxy-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research explores its potential as a building block for pharmaceuticals.
Industry: It is used in the manufacture of fragrances, flavorings, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin): Similar structure but with different positioning of the ethoxy and hydroxyl groups.
2-Hydroxy-4-methoxybenzaldehyde (Vanillin): Contains a methoxy group instead of an ethoxy group.
4-Hydroxybenzaldehyde: Lacks the ethoxy group.
Uniqueness: 4-Ethoxy-2-hydroxybenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and properties compared to its analogs .
Biological Activity
4-Ethoxy-2-hydroxybenzaldehyde (CAS No. 43057-77-8) is an aromatic aldehyde that has garnered attention in various fields of research due to its potential biological activities. This compound features an ethoxy group and a hydroxyl group attached to a benzaldehyde structure, which may influence its interaction with biological systems. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agriculture.
This compound has the molecular formula and a molecular weight of approximately 166.17 g/mol. Its structure includes:
- An aldehyde group (-CHO)
- A hydroxyl group (-OH)
- An ethoxy group (-OCH2CH3)
These functional groups contribute to its chemical reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways, similar to other compounds in its class.
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are essential for combating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and reduce lipid peroxidation, making it a candidate for further exploration in therapeutic applications aimed at oxidative stress-related diseases .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. This effect could be beneficial in treating chronic inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. Modifications to the hydroxyl and ethoxy groups can significantly alter its interaction profile with biological targets, which is critical for drug design .
Compound | Molecular Formula | Biological Activity |
---|---|---|
This compound | C9H10O3 | Antimicrobial, Antioxidant, Anti-inflammatory |
5-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | Antimicrobial |
4-Chloro-2-hydroxybenzaldehyde | C7H6ClO2 | Moderate antibacterial activity |
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound effectively reduced bacterial counts in vitro against Staphylococcus aureus and Escherichia coli by over 50% at concentrations as low as 100 µg/mL.
- Oxidative Stress Reduction : In a laboratory setting, the compound was tested on human cell lines exposed to oxidative stress. Results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with 50 µM of this compound compared to untreated controls .
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides (LPS), administration of this compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in clinical settings for inflammatory diseases .
Properties
IUPAC Name |
4-ethoxy-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHAGJMEOJLAJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368480 | |
Record name | 4-ethoxy-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43057-77-8 | |
Record name | 4-ethoxy-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxy-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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